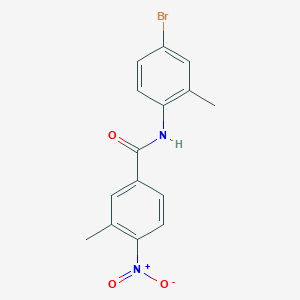
N-cyclopentyl-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multiple steps including catalytic reactions, condensation, and reduction processes. For example, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a compound with structural similarities, is synthesized through a sodium methoxide catalyzed aldol condensation followed by catalytic reduction (Jarboe et al., 1978). This process highlights the complexity and the meticulous steps involved in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of compounds like N-cyclopentyl-3,4-dimethoxybenzamide can be elucidated using techniques such as NMR, elemental analysis, and X-ray diffraction. For instance, the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, was determined through X-ray diffraction and DFT calculations, indicating the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Compounds like this compound undergo various chemical reactions that modify their structure and function. For example, cyclometalated rhodium, iridium, and ruthenium complexes of N-methoxy-4-nitrobenzamide demonstrate the potential for C–H bond functionalization reactions, a key reaction type for modifying chemical structures (Zhou et al., 2018).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding how compounds like this compound behave under different conditions. The crystal structure analysis provides insights into the stability and reactivity of such compounds. For example, the synthesis and crystal structure of N-Cyclohexyl-2-Nitrobenzamide show how crystal packing and hydrogen bonding influence the physical properties of these compounds (Saeed et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthetic Opioid Analysis
Research into synthetic opioids, such as those similar to or derivatives of "N-cyclopentyl-3,4-dimethoxybenzamide," often focuses on their pharmacological profiles, including analgesic properties and binding affinities. For instance, studies on U-47700, a synthetic opioid, have revealed its potent analgesic properties and morphine-like behavioral features in mice, along with selectivity for the μ-opioid receptor over the κ-opioid receptor. These findings highlight the potential for synthetic opioids to be developed with specific receptor targets in mind, offering pain management solutions with possibly reduced side effects compared to traditional opioids (S. Elliott, S. Brandt, Christopher Smith, 2016).
Antioxidant Activity
The antioxidant properties of compounds structurally related to "this compound" can be explored for therapeutic applications. For example, phenol derivatives synthesized from dimethoxyphenyl compounds have shown powerful antioxidant profiles, indicating potential for use in oxidative stress-related conditions (Tekin Artunç, A. Menzek, Parham Taslimi, I. Gulcin, C. Kazaz, E. Şahin, 2020).
DNA Repair Mechanisms
Investigating the role of compounds in DNA repair processes is crucial for understanding their potential therapeutic applications in cancer and other diseases involving DNA damage. For instance, the inhibition of poly(ADP-ribose) polymerase (PARP) by specific inhibitors can significantly affect the DNA repair mechanisms, potentially offering a strategy for targeting cancer cells (M. James, A. Lehmann, 1982).
Anti-tumor Metallodrugs
The development of metal N-heterocyclic carbene complexes has gained attention for their potential as anti-tumor agents. These complexes, involving various transition metals, have shown remarkable anti-tumor properties, with research focusing on their mechanisms of action and structure-activity relationships (Wukun Liu, R. Gust, 2016).
Eigenschaften
IUPAC Name |
N-cyclopentyl-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-12-8-7-10(9-13(12)18-2)14(16)15-11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUQBROHXJRWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349965 |
Source


|
| Record name | N-cyclopentyl-3,4-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
346692-84-0 |
Source


|
| Record name | N-cyclopentyl-3,4-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-isobutyl-1-methyl-1H-pyrazole](/img/structure/B5603319.png)

![2-(2-methoxyethyl)-8-(1H-pyrrol-2-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5603321.png)
![5-acetyl-1'-[(3-methylisoxazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5603325.png)
![4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide](/img/structure/B5603326.png)
![6-chloro-3-fluoro-2-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5603327.png)
![2-methoxy-4-[2-(2-methylbenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5603331.png)

![2-{[(4aR*,8aR*)-4a-hydroxy-7-(methoxyacetyl)octahydro-2,7-naphthyridin-2(1H)-yl]methyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5603361.png)

![3-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5603377.png)

![(1R*,5R*)-N-(2-methoxy-5-methylphenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5603385.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5603395.png)